BenchChemオンラインストアへようこそ!

1-(3,4-Difluorobenzyl)piperazine

antitubercular Mycobacterium tuberculosis MurB inhibitor

1-(3,4-Difluorobenzyl)piperazine (CAS 203860-01-9) is a substituted piperazine building block with a 3,4-difluorobenzyl group attached to one piperazine nitrogen. Its molecular formula is C₁₁H₁₄F₂N₂ with a molecular weight of 212.24 g/mol.

Molecular Formula C11H14F2N2
Molecular Weight 212.24 g/mol
CAS No. 203860-01-9
Cat. No. B1304207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorobenzyl)piperazine
CAS203860-01-9
Molecular FormulaC11H14F2N2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
InChIKeyBZUZZARHVURUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Difluorobenzyl)piperazine (CAS 203860-01-9) for Pharmaceutical R&D and Chemical Procurement


1-(3,4-Difluorobenzyl)piperazine (CAS 203860-01-9) is a substituted piperazine building block with a 3,4-difluorobenzyl group attached to one piperazine nitrogen. Its molecular formula is C₁₁H₁₄F₂N₂ with a molecular weight of 212.24 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, most notably as the core scaffold for synthesizing purine-linked piperazine derivatives that target Mycobacterium tuberculosis MurB enzyme [1]. Its structural features include a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors , positioning it as a moderately lipophilic building block suitable for further functionalization via the free secondary amine of the piperazine ring.

Why 1-(3,4-Difluorobenzyl)piperazine (CAS 203860-01-9) Cannot Be Replaced by Generic Piperazine Analogs


In-class benzylpiperazine analogs cannot be directly interchanged due to the critical role of fluorine substitution pattern and position on pharmacological outcomes. The 3,4-difluoro substitution of this compound imparts distinct electronic and steric properties that differ fundamentally from 2,4-difluoro isomers (CAS 204013-06-9), 4-fluoro mono-substituted analogs (CAS 33420-82-5), and 3-chloro analogs (CAS 101-54-0) . These differences manifest in altered lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability that directly affect receptor binding and downstream biological activity . Furthermore, the 3,4-difluorobenzyl moiety serves as a privileged pharmacophore in MurB-targeting antitubercular agents, where alternative substitution patterns fail to achieve comparable enzyme inhibition profiles [1].

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzyl)piperazine (CAS 203860-01-9)


Intermediate Enables Potent Antitubercular Derivatives with Superior Activity to Ethambutol

1-(3,4-Difluorobenzyl)piperazine serves as the essential building block for synthesizing advanced intermediate 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride, which upon coupling with carboxylic acid chlorides or isocyanates yields potent antitubercular agents. Six final analogues derived from this scaffold demonstrated greater potency against M. tuberculosis H37Rv compared to the clinical standard Ethambutol [1]. This differentiation is intrinsic to the 3,4-difluorobenzyl substitution; analogs lacking this specific substitution pattern are not documented to yield derivatives with comparable activity in this MurB-targeting chemotype [1].

antitubercular Mycobacterium tuberculosis MurB inhibitor purine-piperazine

Lipophilicity (LogP) Differentiates 3,4-Difluoro from 2,4-Difluoro and Mono-Fluoro Analogs

The 3,4-difluorobenzyl substitution confers a measured LogP of 1.63670 [1], with XLogP3 calculated at 1.3 . This lipophilicity value reflects the combined electronic effects of two fluorine atoms in the 3- and 4-positions, which differ from the 2,4-difluoro isomer (CAS 204013-06-9) due to altered dipole moment and hydrogen bonding potential. The mono-fluoro analog 1-(4-fluorobenzyl)piperazine (CAS 33420-82-5) is expected to exhibit lower LogP due to reduced fluorine content, while the 3-chloro analog (CAS 101-54-0) has distinct electronic properties owing to chlorine's lower electronegativity and larger atomic radius . These differences directly impact membrane permeability, metabolic stability, and receptor binding kinetics.

lipophilicity LogP physicochemical property drug-likeness

Microwave-Assisted Synthesis Yields Enhanced Efficiency Versus Conventional Thermal Methods

Synthesis of 1-(3,4-difluorobenzyl)piperazine 2HCl via microwave irradiation significantly enhances yield and reduces reaction time compared to conventional thermal reflux conditions. The conventional method requires piperazine reaction with 3,4-difluorobenzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux conditions . Microwave-assisted synthesis promotes faster reaction kinetics and improved purity, demonstrating that process optimization for this specific building block yields tangible efficiency gains . This synthetic flexibility is not uniformly applicable to all benzylpiperazine analogs due to differences in reaction kinetics dictated by the fluorine substitution pattern.

microwave synthesis reaction optimization process chemistry

Water Solubility Profile Enables Aqueous Formulation Screening

The estimated water solubility of 1-(3,4-difluorobenzyl)piperazine is approximately 19,360 mg/L at 25°C, based on an estimated Log Kow of 1.52 [1]. This solubility value, while an estimate, provides a baseline for aqueous formulation development and distinguishes the compound from less soluble piperazine derivatives. The free secondary amine allows for salt formation (e.g., dihydrochloride) that further modulates solubility characteristics , offering formulation flexibility not available with fully substituted piperazine analogs lacking a free amine for salt formation.

solubility formulation physicochemical characterization

High-Value Application Scenarios for 1-(3,4-Difluorobenzyl)piperazine (CAS 203860-01-9)


Antitubercular Drug Discovery: MurB-Targeting Scaffold Synthesis

Utilize 1-(3,4-difluorobenzyl)piperazine as the core building block for synthesizing purine-linked piperazine derivatives targeting Mycobacterium tuberculosis MurB enzyme. As demonstrated by Konduri et al., this intermediate yields advanced precursors that, upon coupling with carboxylic acid chlorides or isocyanates, produce analogues with antimycobacterial activity exceeding that of Ethambutol against H37Rv [1]. This application scenario is uniquely enabled by the 3,4-difluorobenzyl substitution pattern, which participates in favorable MurB binding interactions as validated by molecular docking studies [1].

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzylpiperazines

Employ 1-(3,4-difluorobenzyl)piperazine in systematic SAR investigations comparing 3,4-difluoro, 2,4-difluoro (CAS 204013-06-9), 4-fluoro (CAS 33420-82-5), and 3-chloro (CAS 101-54-0) benzylpiperazine analogs . The distinct LogP of 1.64 and TPSA of 15.3 Ų [2] provide a defined reference point for correlating physicochemical properties with biological outcomes. This compound's specific fluorine substitution pattern enables exploration of electronic effects on receptor binding and metabolic stability that cannot be interrogated using mono-fluoro or non-fluorinated analogs.

Microwave-Accelerated Library Synthesis for High-Throughput Screening

Leverage microwave-assisted synthetic protocols for rapid derivatization of the free piperazine amine. Compared to conventional thermal reflux conditions, microwave irradiation enhances reaction yields and reduces reaction times when coupling this building block to various electrophiles . This efficiency gain supports parallel library synthesis for high-throughput screening campaigns, reducing the time and cost per derivative relative to compounds lacking optimized microwave protocols.

Aqueous-Compatible Assay Development and Salt Form Screening

The estimated water solubility of approximately 19.4 mg/mL at 25°C [3] supports formulation in aqueous assay buffers without requiring high concentrations of organic co-solvents. Additionally, the availability of the dihydrochloride salt form (CAS 203860-01-9 2HCl) provides alternative physicochemical profiles for formulation optimization. This flexibility is particularly valuable for in vitro ADME and target engagement assays where solubility can be a limiting factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Difluorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.